5-amino-7-methyl-2-propyl-3H-isoindol-1-one
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Overview
Description
5-amino-7-methyl-2-propyl-3H-isoindol-1-one: is a heterocyclic compound that belongs to the isoindole family. Isoindoles are significant due to their presence in various natural products and their biological activities. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a propyl group attached to the isoindole core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-7-methyl-2-propyl-3H-isoindol-1-one can be achieved through several methods. One common approach involves the condensation of a phthalic anhydride with a primary amine, followed by cyclization. Another method includes the use of substituted tetraynes and imidazole derivatives in a hexadehydro-Diels–Alder domino reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions using phthalic anhydride and primary amines under controlled conditions. The reaction is often catalyzed by acids or bases to enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 5-amino-7-methyl-2-propyl-3H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindole-1,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into different isoindoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted isoindoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Isoindole-1,3-dione derivatives.
Reduction: Isoindoline derivatives.
Substitution: Substituted isoindoles with various functional groups.
Scientific Research Applications
5-amino-7-methyl-2-propyl-3H-isoindol-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities, making it a candidate for drug development and biochemical studies.
Medicine: Its derivatives are explored for their potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: The compound is used in the production of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 5-amino-7-methyl-2-propyl-3H-isoindol-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Isoindole-1,3-dione derivatives: These compounds share a similar core structure but differ in their functional groups.
Indole derivatives: Indoles are structurally related but have different substitution patterns and biological activities.
Phthalimides: These compounds are closely related and often used in similar applications.
Uniqueness: 5-amino-7-methyl-2-propyl-3H-isoindol-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, a methyl group, and a propyl group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C12H16N2O |
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Molecular Weight |
204.27 g/mol |
IUPAC Name |
5-amino-7-methyl-2-propyl-3H-isoindol-1-one |
InChI |
InChI=1S/C12H16N2O/c1-3-4-14-7-9-6-10(13)5-8(2)11(9)12(14)15/h5-6H,3-4,7,13H2,1-2H3 |
InChI Key |
BCRRWBLIHBCESW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC2=C(C1=O)C(=CC(=C2)N)C |
Origin of Product |
United States |
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